molecular formula C5H12ClN B1391718 2,2-Dimethylcyclopropan-1-amine hydrochloride CAS No. 674367-28-3

2,2-Dimethylcyclopropan-1-amine hydrochloride

Cat. No. B1391718
M. Wt: 121.61 g/mol
InChI Key: LIVDXAAZXJCHPC-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C5H12ClN . It is also known by several synonyms, including 2,2-Dimethylcyclopropanamine hydrochloride and 2,2-Dimethyl-cyclopropylamine hydrochloride . The compound has a molecular weight of 121.61 g/mol .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylcyclopropan-1-amine hydrochloride consists of a cyclopropane ring, which is a three-membered carbon ring, with two methyl groups (CH3) and an amine group (NH2) attached . The InChI code for this compound is 1S/C5H11N.ClH/c1-5(2)3-4(5)6;/h4H,3,6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 121.61 g/mol . It has two hydrogen bond donors and one hydrogen bond acceptor . The compound has a rotatable bond count of zero, indicating that it does not contain any bonds that allow free rotation around a single bond . The exact mass and monoisotopic mass of the compound are both 121.0658271 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

Synthesis Applications

  • Productive Syntheses : 1-Ethynylcyclopropylamine, a surrogate of 2,2-dimethylcyclopropan-1-amine hydrochloride, was synthesized in moderate yields, demonstrating its potential as a precursor for further chemical transformations (Kozhushkov et al., 2010).
  • Novel Methodologies for Amine Syntheses : Hydrozirconation of alkynes and subsequent transmetalation yielded reactive alkenyl organometallic reagents, leading to allylic amine and C-cyclopropylalkylamine syntheses, highlighting versatile applications in organic synthesis (Wipf et al., 2003).

Chemical Properties and Reactions

  • Nucleophilic Addition Studies : The study of abnormal and normal SN2 reactions with derivatives of 2,2-dimethylcyclopropan-1-amine hydrochloride showed diverse nucleophilic addition behaviors, offering insights into reaction mechanisms of similar compounds (Ohta et al., 2000).
  • Building Block Preparation : 1-Substituted 2,2-dimethoxyethylamine hydrochlorides were prepared via a novel method, showcasing the utility of related compounds like 2,2-dimethylcyclopropan-1-amine hydrochloride in generating versatile building blocks for complex molecules (Liu et al., 2009).

Applications in Chemistry and Pharmacology

  • Intermediate in Pharmaceutical Synthesis : (S)-(+)-2,2-Dimethylcyclopropane carbox amide, related to 2,2-dimethylcyclopropan-1-amine hydrochloride, is a key intermediate for Cilastatin, an inhibitor of dehydropeptidase-I, underlining its importance in pharmaceutical manufacturing (Shi et al., 2006).

properties

IUPAC Name

2,2-dimethylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5(2)3-4(5)6;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVDXAAZXJCHPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylcyclopropan-1-amine hydrochloride

CAS RN

674367-28-3
Record name 2,2-dimethylcyclopropan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylcyclopropan-1-amine hydrochloride
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